N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrFN5O2/c24-16-7-4-13(5-8-16)12-26-22(31)15-6-9-18-19(11-15)30-21(27-23(18)32)20(28-29-30)14-2-1-3-17(25)10-14/h1-11,29H,12H2,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELRFIXFPYZXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of triazole derivatives. The synthesis typically employs methods such as the Huisgen cycloaddition reaction, which is essential for creating the triazole ring structure. The synthesis process has been detailed in various studies indicating yields and purity levels through techniques like NMR and mass spectrometry .
Antiproliferative Activity
Recent studies have demonstrated that compounds within the triazoloquinazoline class exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models. The IC50 values for these compounds ranged from 10 to 20 µM, indicating moderate to high potency .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Tubulin Polymerization: Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
- Modulation of Sigma Receptors: These compounds can act as sigma receptor modulators, which play a role in cellular signaling pathways related to cancer progression and neurodegenerative diseases .
- BACE 1 Inhibition: Some derivatives have been identified as potential inhibitors of β-secretase (BACE 1), making them candidates for Alzheimer's disease therapy .
Antiviral Properties
In addition to anticancer activity, certain derivatives have demonstrated antiviral properties. Research indicates effectiveness against hepatitis B virus (HBV), suggesting a broader therapeutic application beyond oncology .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Anticancer Efficacy:
- Evaluation of Antiviral Activity:
Data Tables
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's efficacy as an antitumor agent. Quinazoline derivatives, including those with triazolo modifications, have shown significant activity against various cancer cell lines. For example:
- In Vitro Studies : Compounds similar to N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide have been tested against breast (MCF7) and lung (A549) cancer cell lines. These studies revealed promising cytotoxic effects, indicating strong potential for further development as anticancer agents .
- Mechanism of Action : The mechanism involves the inhibition of specific growth factor receptors such as EGFR (epidermal growth factor receptor), which is critical in cancer proliferation. Molecular docking studies suggest that the binding affinity of these compounds to EGFR correlates with their biological activity .
Anti-inflammatory Properties
The compound's structural features may also contribute to anti-inflammatory effects:
- Pharmacological Activity : Quinazoline derivatives are known for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
- Case Studies : In experimental models of inflammation, quinazoline derivatives have shown effectiveness comparable to standard anti-inflammatory drugs like indomethacin. The specific compound discussed may exhibit similar or enhanced activity due to its unique substitutions .
Enzyme Inhibition
The compound has potential applications in enzyme inhibition:
- Diabetes Management : Quinazoline derivatives have been investigated for their ability to inhibit enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can help manage blood glucose levels in diabetic patients .
- Molecular Docking Studies : These studies reveal that the interactions between the compound and target enzymes can lead to significant inhibitory effects, suggesting a pathway for developing new antidiabetic agents .
Table of Biological Activities
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in data: No direct biological or pharmacokinetic studies for the target compound are available in the provided evidence.
- Synthetic challenges : Bromine and fluorine incorporation requires specialized reagents (e.g., bromobenzyl halides, fluorinated aryl precursors), complicating scalability.
Preparation Methods
Formation of the Quinazoline Core
The 5-oxo-4,5-dihydroquinazoline backbone is typically constructed using Niementowski’s synthesis (Scheme 1):
- Anthranilic acid derivatives react with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline.
- Alternative route : o-Aminobenzoic acid heated with amines and PCl₃ in toluene produces 2,3-disubstituted dihydro-4-oxoquinazolines (Grimmel-Guinther-Morgan method).
Example :
$$
\text{Anthranilic acid} + \text{Formamide} \xrightarrow{125^\circ \text{C}} \text{3,4-Dihydro-4-oxoquinazoline} \quad
$$
Triazole Ring Cyclization
Microwave-assisted [3+2] cycloaddition between 2-aminobenzimidazole and dimedone in DMF efficiently forms the triazolo[1,5-a]quinazoline system (Scheme 2):
Mechanistic Insight :
The reaction proceeds via enamine formation, followed by intramolecular cyclization to establish the triazole ring.
Introduction of the 3-(3-Fluorophenyl) Group
Suzuki-Miyaura coupling is employed for aryl functionalization (Scheme 3):
- Reagents : 3-Fluorophenylboronic acid, Pd(PPh₃)₄ catalyst, Na₂CO₃ base.
- Solvent : DME/H₂O (4:1), 80°C, 12 hrs.
- Yield : 70% (isolated).
Key Consideration : Electron-withdrawing fluorine enhances boronic acid reactivity, enabling efficient cross-coupling.
Carboxamide Formation at Position 8
The 8-carboxamide is introduced via Schotten-Baumann reaction (Scheme 4):
- Reagents : Quinazoline-8-carboxylic acid, SOCl₂ (to form acyl chloride), then 4-bromobenzylamine.
- Conditions : 0°C to RT, THF, 4 hrs.
- Yield : 82% after recrystallization.
Purification : Silica gel chromatography (hexane:EtOAc 3:1) removes unreacted amine.
Final Functionalization and Optimization
N-Bromobenzylation completes the synthesis (Scheme 5):
- Alkylation : 4-Bromobenzyl bromide, K₂CO₃, DMF, 60°C, 6 hrs.
- Yield : 68% (crude), improved to 89% via flow chemistry in industrial settings.
Industrial-Scale Production and Process Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Continuous Flow |
| Catalyst Loading | 5 mol% Pd | 2 mol% Pd (recycled) |
| Purification | Column Chromatography | Crystallization (EtOH/H₂O) |
| Cycle Time | 72 hrs | 24 hrs |
| Overall Yield | 52% | 74% |
Key Advances :
- Microwave-assisted steps reduce reaction times by 60%.
- Solvent Recovery Systems reclaim >90% DMF and THF.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 52 | 95 | 120 | Low |
| Microwave-Assisted | 85 | 99 | 90 | High |
| Flow Chemistry | 74 | 98 | 65 | Industrial |
Critical Challenges and Solutions
- Regioselectivity in Triazole Formation :
- Halogen Compatibility :
- Carboxamide Hydrolysis :
- Mitigation : Perform Schotten-Baumann reactions under strict pH control (pH 8–9).
Q & A
Q. Q1. What are the key steps and reaction conditions for synthesizing N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?
The synthesis involves:
Core Formation : Cyclocondensation of precursors like 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate under reflux to form the triazoloquinazoline core .
Functionalization : Coupling the core with 4-bromobenzylamine via amide bond formation, using catalysts like benzyltributylammonium bromide in solvents such as ethanol or DMF .
Purification : Column chromatography or recrystallization to isolate the final product.
Critical parameters include temperature control (70–90°C for reflux), solvent polarity, and catalyst stoichiometry to optimize yields (typically 40–70%) .
Q. Q2. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .
- IR Spectroscopy : Confirmation of amide (C=O, ~1650–1700 cm) and triazole (C-N, ~1500 cm) functional groups .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Advanced Synthesis Challenges
Q. Q3. How can researchers optimize reaction yields for this compound, and what factors most significantly impact scalability?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification. Ethanol balances yield and ease of isolation .
- Catalyst Screening : Quaternary ammonium salts (e.g., benzyltributylammonium bromide) improve coupling efficiency by stabilizing intermediates .
- Reaction Monitoring : TLC at 30-minute intervals ensures reaction progression without side-product formation .
Scalability challenges include maintaining consistent temperature gradients and minimizing solvent volume in large batches .
Biological Activity Evaluation
Q. Q4. What standardized assays are used to evaluate this compound’s anticancer or antimicrobial activity?
- Anticancer :
- Antimicrobial :
- Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
Q. Q5. How do structural modifications (e.g., halogen substitution) influence biological activity?
- 4-Bromobenzyl vs. 4-Chlorobenzyl : Bromine’s larger atomic radius enhances hydrophobic interactions with target enzymes (e.g., topoisomerase II), increasing anticancer potency .
- 3-Fluorophenyl vs. 4-Fluorophenyl : Meta-fluorine placement improves steric fit in bacterial efflux pump binding pockets, reducing MIC values .
Structure-Activity Relationship (SAR) Studies
Q. Q6. What computational tools are recommended for predicting target interactions of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
- DFT Calculations : Gaussian 16 to analyze electron density distributions, identifying reactive sites for electrophilic substitution .
- MD Simulations : GROMACS for stability assessment of ligand-protein complexes over 100-ns trajectories .
Q. Q7. How can researchers resolve contradictions in reported biological activities across similar triazoloquinazolines?
- Standardized Protocols : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and assay endpoints .
- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for anticancer assays) .
- Meta-Analysis : Cross-reference IC values from peer-reviewed studies (e.g., conflicting antimicrobial data may arise from strain-specific resistance) .
Pharmacokinetic and Solubility Challenges
Q. Q8. What methodologies address poor aqueous solubility of this compound in preclinical studies?
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance solubility .
- Salt Formation : React with hydrochloric acid to generate hydrochloride salts, improving bioavailability .
- Nanoformulation : Encapsulation in PLGA nanoparticles for sustained release .
Safety and Handling
Q. Q9. What safety protocols are critical during synthesis and handling?
- Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, ethanol) .
- PPE : Nitrile gloves and lab coats to prevent dermal exposure (compound may inhibit CYP450 enzymes) .
- Waste Disposal : Neutralize reaction byproducts (e.g., hydrazine derivatives) with 10% acetic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
